GSK126

Beschreibung

Histone-Lysine N-Methyltransferase EZH2 Inhibitor GSK2816126 is a small molecule selective and S-adenosyl methionine (SAM) competitive inhibitor of histone-lysine N-methyltransferase EZH2, with potential antineoplastic activity. Upon administration, histone-lysine N-methyltransferase EZH2 inhibitor GSK2816126 inhibits the activity of EZH2 and specifically prevents the methylation of histone H3 lysine 27 (H3K27). This decrease in histone methylation alters gene expression patterns associated with cancer pathways and results in decreased tumor cell proliferation in cancer cells that overexpress this enzyme. EZH2, which belongs to the class of histone methyltransferases (HMTs), is overexpressed or mutated in a variety of cancers and plays a key role in tumor cell proliferation.

EZH2 Inhibitor is any agent that inhibits the histone lysine methyltransferase EZH2.

GSK2816126 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

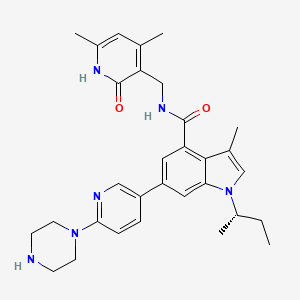

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N6O2/c1-6-22(5)37-18-20(3)29-25(30(38)34-17-26-19(2)13-21(4)35-31(26)39)14-24(15-27(29)37)23-7-8-28(33-16-23)36-11-9-32-10-12-36/h7-8,13-16,18,22,32H,6,9-12,17H2,1-5H3,(H,34,38)(H,35,39)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSFKBQGSFSOSM-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025739 | |

| Record name | 1-[(2S)-Butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346574-57-9 | |

| Record name | N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-methyl-1-[(1S)-1-methylpropyl]-6-[6-(1-piperazinyl)-3-pyridinyl]-1H-indole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346574-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GSK-2816126 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346574579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(2S)-Butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-2816126 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4OGW9QZ97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GSK126: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK126 is a potent and highly selective, S-adenosyl-L-methionine (SAM)-competitive small-molecule inhibitor of the enhancer of zeste homolog 2 (EZH2) methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression of target genes.[2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, particularly those with activating mutations in the EZH2 gene, such as certain lymphomas.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: EZH2 Inhibition

This compound exerts its biological effects through the direct inhibition of the enzymatic activity of EZH2. By competing with the co-factor SAM, this compound prevents the transfer of a methyl group to the lysine 27 residue of histone H3.[1] This leads to a global decrease in H3K27me3 levels, a key epigenetic mark associated with gene silencing.[5][6] The reduction in H3K27me3 results in the derepression of PRC2 target genes, many of which are tumor suppressors, thereby inhibiting cancer cell proliferation and inducing apoptosis.[7][8] this compound demonstrates high selectivity for EZH2 over other histone methyltransferases, including the closely related EZH1.[3]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on EZH2-mediated gene silencing.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies.

| Parameter | Value | Cell Line / Condition | Reference |

| Ki (EZH2) | ~0.5 - 3 nM | In vitro enzyme assay | [1] |

| IC50 (EZH2) | 9.9 nM | In vitro enzyme assay | [3][9][10] |

| IC50 (EZH1) | 680 nM | In vitro enzyme assay | [3] |

| Cellular IC50 (H3K27me3 reduction) | 7 - 252 nM | Diffuse Large B-cell Lymphoma (DLBCL) cell lines | [7] |

| Cell Proliferation IC50 | 12.6 - 17.4 µM | Multiple Myeloma (MM) cell lines | [1] |

| Study Type | Dosing Regimen | Animal Model | Key Findings | Reference |

| In Vivo Xenograft | 50 mg/kg/day (i.p.) | Pfeiffer DLBCL mouse xenograft | Reduced tumor growth | [3] |

| In Vivo Xenograft | 200 mg/kg/day (i.p.) | RPMI8226 multiple myeloma xenograft | Abrogated tumor growth | [11] |

| Pharmacokinetics (Rat) | Oral | Sprague-Dawley rats | Very poor oral bioavailability (< 2%) | [5][12] |

| Pharmacokinetics (Human) | 50 to 3,000 mg (i.v., twice weekly) | Phase I Clinical Trial (NCT02082977) | Mean terminal elimination half-life of ~27 hours | [13] |

Impact on the Tumor Microenvironment

A critical aspect of this compound's mechanism of action is its influence on the tumor microenvironment. Studies have shown that while this compound can directly inhibit tumor cell growth, it can also induce an immunosuppressive environment.[2]

Signaling Pathway of this compound's Effect on the Tumor Microenvironment

Caption: this compound's impact on the tumor microenvironment and immune response.

Inhibition of EZH2 by this compound has been shown to promote the differentiation of hematopoietic progenitor cells into myeloid-derived suppressor cells (MDSCs).[2][14] These MDSCs, in turn, suppress the function of cytotoxic CD8+ T-cells, thereby dampening the anti-tumor immune response.[2] This finding may explain the modest clinical activity observed in some trials and suggests that combination therapies aimed at mitigating this immunosuppressive effect could enhance the efficacy of this compound.[7][14]

Detailed Experimental Protocols

EZH2 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound on EZH2 methyltransferase.

Materials:

-

Recombinant five-member PRC2 complex (Flag-EZH2, EED, SUZ12, AEBP2, RbAp48)

-

This compound (dissolved in DMSO)

-

Histone H3 peptides (residues 21-44) with K27me0, K27me1, or K27me2

-

[3H]-S-adenosyl-L-methionine ([3H]-SAM)

-

Assay buffer

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add this compound dilutions to the assay buffer.

-

Add the PRC2 complex (6 nM final concentration) and the appropriate histone H3 peptide substrate (10 µM final).

-

To measure Ki accurately, use a high concentration of SAM (e.g., 7.5 µM, where the Km for SAM is 0.3 µM).[4][9]

-

Initiate the reaction by adding [3H]-SAM.

-

Incubate the plate for 30 minutes at room temperature.

-

Quench the reaction by adding a 500-fold excess of unlabeled SAM.

-

Transfer the reaction mixture to a phosphocellulose filter plate to capture the methylated peptide.

-

Wash the plate to remove unincorporated [3H]-SAM.

-

Read the plate on a scintillation counter to quantify the amount of incorporated [3H].

-

Calculate IC50 values from the dose-response curves.

Cell Proliferation Assay (MTS Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., multiple myeloma cell lines)

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an optimal density for logarithmic growth over the assay period.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.[1]

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Mouse Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Cancer cells for implantation (e.g., RPMI8226)

-

This compound formulation for injection (e.g., dissolved in 10% DMSO, 40% PEG300, 50% PBS)[15]

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flanks of the mice.

-

Allow tumors to grow to a palpable size (e.g., ~100 mm³).[1]

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound (e.g., 200 mg/kg/day, intraperitoneally) or vehicle control for a specified period (e.g., 14 days).[11]

-

Measure tumor volume with calipers every other day using the formula: Volume = (length × width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki67 and H3K27me3).[1]

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the effect of this compound on H3K27me3 levels at specific gene loci.

Materials:

-

Cells treated with this compound or vehicle

-

Formaldehyde for cross-linking

-

Lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Antibody specific for H3K27me3

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR reagents and primers for target genes

Procedure:

-

Treat cells with this compound or vehicle for a specified time.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin by sonication to obtain fragments of 200-1000 bp.

-

Incubate the sheared chromatin with an anti-H3K27me3 antibody overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of specific DNA sequences by qPCR using primers for known PRC2 target genes.

Experimental Workflow for a Typical In Vitro Study

Caption: A typical experimental workflow for in vitro evaluation of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of EZH2. Its primary mechanism of action involves the reduction of H3K27me3 levels, leading to the derepression of tumor suppressor genes and subsequent inhibition of cancer cell growth and survival. While its direct anti-tumor effects are evident, the impact of this compound on the tumor microenvironment, particularly the induction of an immunosuppressive phenotype, is a critical consideration for its clinical application. Future research and clinical strategies will likely focus on combination therapies that can overcome this limitation and unlock the full therapeutic potential of EZH2 inhibition. This technical guide provides a foundational understanding of this compound's mechanism of action for researchers and drug development professionals working in the field of epigenetics and cancer therapy.

References

- 1. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound (GSK2816126A) | EZH2 methyltransferase inhibitor | TargetMol [targetmol.com]

- 5. esmed.org [esmed.org]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Pharmacological inhibition of EZH2 by this compound decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Phase I Study of the Novel Enhancer of Zeste Homolog 2 (EZH2) Inhibitor GSK2816126 in Patients with Advanced Hematologic and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GSK-126 Protects CA1 Neurons from H3K27me3-Mediated Apoptosis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

GSK126 Binding Affinity to EZH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of GSK126, a potent and highly selective small-molecule inhibitor, to its target, the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. This document consolidates key quantitative data, details the experimental protocols used for its determination, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a highly selective, S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By binding to the SAM pocket of EZH2, this compound effectively blocks the transfer of methyl groups to Histone H3 at lysine 27 (H3K27), a key epigenetic modification associated with transcriptional repression. This inhibition of EZH2's methyltransferase activity leads to a global decrease in H3K27 trimethylation (H3K27me3), reactivation of silenced PRC2 target genes, and subsequent anti-proliferative effects in various cancer models, particularly those with EZH2-activating mutations.

Quantitative Binding Affinity Data

The binding affinity of this compound to EZH2 has been characterized by multiple parameters, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values demonstrate the high potency and selectivity of this compound for EZH2 over other methyltransferases, including the closely related EZH1.

| Parameter | Value | Target Enzyme | Notes |

| Ki | ~0.5 nM | EZH2 | |

| Ki | 93 pM | EZH2 | |

| Ki app | 0.5 - 3 nM | Wild-type and mutant EZH2 | Competitive with S-adenosyl-methionine (SAM). |

| IC50 | 9.9 nM | EZH2 | |

| IC50 | 680 nM | EZH1 | Demonstrates >150-fold selectivity for EZH2 over EZH1. |

| Selectivity | >1000-fold | Over 20 other human methyltransferases |

Experimental Protocols

The determination of this compound's binding affinity to EZH2 typically involves in vitro biochemical assays that measure the enzymatic activity of the PRC2 complex. The following is a detailed methodology synthesized from published research.

Reagents and Materials

-

Enzyme: Recombinant human PRC2 complex (five-member complex consisting of EZH2, EED, SUZ12, AEBP2, and RbAp48). Both wild-type and mutant forms of EZH2 (e.g., Y641N, A677G) can be used.

-

Substrate: Biotinylated histone H3 peptides (e.g., residues 21-44) with varying methylation states at lysine 27 (H3K27me0, H3K27me1, H3K27me2). The choice of substrate depends on the EZH2 variant being tested (wild-type prefers H3K27me0, while Y641 mutants prefer H3K27me2).

-

Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) or unlabeled SAM.

-

Inhibitor: this compound dissolved in dimethyl sulfoxide (DMSO).

-

Assay Buffer: Typically contains Tris-HCl (pH 8.0), NaCl, DTT, and a detergent like Tween-20 or Triton X-100.

-

Detection Reagents: Scintillation proximity assay (SPA) beads, filter plates, or reagents for fluorescence-based detection methods (e.g., TR-FRET).

EZH2 Histone Methyltransferase (HMT) Assay Protocol

This protocol outlines a typical radiometric assay to determine the IC50 of this compound.

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 2.5%).

-

Reaction Mixture Preparation: The reaction mixture is prepared in the assay buffer containing the PRC2 complex and the appropriate histone H3 peptide substrate.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]-SAM.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for enzymatic activity.

-

Termination of Reaction: The reaction is stopped by the addition of a quenching solution (e.g., excess unlabeled SAM or a solution containing EDTA).

-

Detection of Methylation:

-

SPA-based detection: If using biotinylated peptide and streptavidin-coated SPA beads, the beads are added to the quenched reaction. The proximity of the radiolabeled methyl group on the peptide to the scintillant in the beads generates a light signal that is proportional to the enzyme activity.

-

Filter-binding assay: The reaction mixture is transferred to a filter plate that captures the peptide substrate. Unincorporated [³H]-SAM is washed away, and the radioactivity retained on the filter is measured using a scintillation counter.

-

-

Data Analysis: The raw data (e.g., counts per minute) are converted to percent inhibition relative to a DMSO control (no inhibitor). The IC50 value is then calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Determination of Ki

To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive with SAM), the HMT assay is performed with varying concentrations of both this compound and SAM. The data are then analyzed using the Cheng-Prusoff equation or by global fitting to a competitive inhibition model.

Visualizations

Signaling Pathway of EZH2 Inhibition by this compound

Caption: Mechanism of EZH2 inhibition by this compound.

Experimental Workflow for EZH2 Binding Affinity Assay

Caption: Workflow for determining this compound binding affinity.

An In-depth Technical Guide to the Role of GSK126 in Regulating Gene Expression

Executive Summary

GSK126 is a potent, highly selective, and S-adenosylmethionine (SAM)-competitive small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. EZH2 is the catalytic core of the Polycomb Repressive Complex 2 (PRC2), an epigenetic regulator responsible for catalyzing the trimethylation of Histone H3 at lysine 27 (H3K27me3). This specific histone modification is a hallmark of facultative heterochromatin and is fundamentally linked to transcriptional repression. By inhibiting EZH2, this compound effectively reverses this repressive epigenetic mark, leading to a global reduction in H3K27me3 levels and the subsequent derepression and transcriptional activation of silenced PRC2 target genes. This guide details the mechanism of action of this compound, presents key quantitative data on its activity, outlines core experimental protocols for its study, and illustrates its functional pathways.

Core Mechanism of Action

The primary role of the PRC2 complex, which includes the core subunits EZH2, EED, and SUZ12, is to establish and maintain a transcriptionally repressive chromatin state. The complex is recruited to specific genomic loci where EZH2, utilizing SAM as a methyl group donor, catalyzes the mono-, di-, and trimethylation of H3K27. The resulting H3K27me3 mark serves as a docking site for other repressive protein complexes, leading to chromatin compaction and the silencing of target genes, which are often involved in cell differentiation and development.

This compound exerts its effect by directly targeting the catalytic SET domain of EZH2. It acts as a competitive inhibitor with respect to the co-factor SAM, effectively blocking the methyltransferase activity of the PRC2 complex.[1] This inhibition prevents the trimethylation of H3K27, leading to a passive, replication-dependent dilution of the H3K27me3 mark. The reduction of this repressive signal allows for the transcriptional machinery to access previously silenced genes, resulting in their re-expression.[1] This mechanism is particularly effective in malignancies driven by gain-of-function mutations in EZH2, such as specific subtypes of non-Hodgkin lymphoma.[1]

Quantitative Data Summary

The efficacy of this compound has been characterized through various biochemical and cellular assays. The following tables summarize key quantitative metrics, demonstrating its potency, selectivity, and cellular effects.

Table 1: Biochemical Potency and Selectivity of this compound

| Parameter | Target | Value | Reference(s) |

|---|---|---|---|

| IC₅₀ | EZH2 (Wild-Type & Mutant) | 9.9 nM | [2][3][4] |

| Kᵢ | EZH2 (Wild-Type & Mutant) | 0.5 - 3.0 nM | [2][5] |

| Selectivity vs. EZH1 | EZH1 / EZH2 | >150-fold | [5] |

| Selectivity vs. Other HMTs | Panel of 20 Human Methyltransferases | >1,000-fold |[5] |

Table 2: Cellular Activity of this compound

| Cell Line Type | Example Cell Lines | Typical Concentration | Key Cellular Effects | Reference(s) |

|---|---|---|---|---|

| Diffuse Large B-Cell Lymphoma (DLBCL) | KARPAS-422, Pfeiffer, WSU-DLCL2 | 0.1 - 2.0 µM | Potent inhibition of H3K27me3; Inhibition of proliferation (IC₅₀: 7-252 nM); Induction of apoptosis or G1 arrest. | [1][6][7] |

| Multiple Myeloma (MM) | MM.1S, LP1, RPMI8226 | 5 - 15 µM | Dose-dependent reduction of H3K27me3; Induction of mitochondrial apoptosis pathway. | [8][9] |

| Lung Cancer | PC9 | 1.0 µM | Global reduction of H3K27me3 levels. | [6] |

| Prostate Cancer | LNCaP-abl, CWR22Rv1 | 5.0 µM | Downregulation of H3K27me3; Derepression of PRC2 targets; Downregulation of DNA repair genes. |[10][11] |

Table 3: Impact of this compound on Global Gene Expression

| Analysis Type | Cell Type | Key Findings | Reference(s) |

|---|---|---|---|

| ChIP-seq | Murine B-Cells, Prostate Cancer Cells | Global, dose-dependent reduction of H3K27me3 occupancy at gene promoter and enhancer regions. | [11][12] |

| RNA-seq | Murine B-Cells, DLBCL Cells, Prostate Cancer Cells | Inverse correlation between H3K27me3 loss and gene expression. Upregulation of PRC2 target genes, including those involved in B-cell differentiation (PRDM1, XBP1). In some contexts, downregulation of specific gene sets (e.g., DNA damage repair, VEGF-A). |[7][10][12][13] |

Key Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on H3K27me3 levels and gene expression.

Western Blotting for Global H3K27me3 Levels

-

Cell Culture and Treatment: Plate cells (e.g., KARPAS-422, PC9) and allow them to adhere or reach exponential growth. Treat cells with the desired concentration of this compound (e.g., 1 µM) or a vehicle control (DMSO) for 4 to 6 days, replacing the media with fresh compound as required.[6]

-

Lysate Preparation: Harvest cells, wash with cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis and Transfer: Denature 20-30 µg of protein per sample and separate using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C. A parallel blot or subsequent probing should be performed for total Histone H3 as a loading control.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A visible decrease in the H3K27me3 band relative to the total H3 band indicates successful inhibition by this compound.[6][9]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

-

Cell Treatment and Cross-linking: Treat cells as described above. Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Chromatin Preparation: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication.

-

Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G magnetic beads. Incubate a portion of the chromatin (saving a small amount as "input" control) overnight at 4°C with 2-5 µg of an anti-H3K27me3 antibody.[14]

-

Complex Capture and Washing: Capture the antibody-chromatin complexes with Protein A/G magnetic beads. Wash the beads extensively with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.[14]

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight in the presence of high salt.

-

DNA Purification and Library Preparation: Treat the samples with RNase A and Proteinase K, then purify the DNA using spin columns or phenol-chloroform extraction. Prepare sequencing libraries from the immunoprecipitated DNA and the input DNA using a commercial kit.

-

Sequencing and Analysis: Sequence the libraries on a high-throughput platform. Align reads to a reference genome and use peak-calling algorithms (e.g., MACS2) to identify regions enriched for H3K27me3. Compare peaks between this compound-treated and control samples to identify loci that lose H3K27me3.[14]

RNA Sequencing (RNA-seq)

-

Cell Treatment and RNA Extraction: Treat cells as described above. Harvest cells and extract total RNA using a column-based kit or TRIzol reagent, ensuring high purity and integrity.

-

Library Preparation: Deplete ribosomal RNA (rRNA) from 1-2 µg of total RNA. Prepare sequencing libraries by fragmenting the mRNA, synthesizing cDNA, ligating sequencing adapters, and amplifying the library.

-

Sequencing and Analysis: Sequence the prepared libraries. Align the sequencing reads to a reference genome and quantify transcript abundance. Perform differential gene expression analysis to identify genes whose expression is significantly altered by this compound treatment. Upregulated genes are often direct or indirect targets of PRC2 repression.[11][12]

Biological Consequences and Therapeutic Implications

The inhibition of EZH2 by this compound triggers a cascade of events that ultimately impacts cell fate. By reactivating silenced tumor suppressor genes and pro-differentiation pathways, this compound can halt the cell cycle and induce apoptosis, particularly in cancer cells that are dependent on EZH2 activity.[1] This forms the basis of its therapeutic rationale in oncology. For example, in EZH2-mutant DLBCL, this compound treatment leads to the re-expression of B-cell differentiation genes, causing the lymphoma cells to lose their proliferative capacity.[7] However, the clinical development of this compound has faced challenges, with some trials being terminated due to insufficient clinical activity at tolerated doses.[1][15] This has highlighted the complexity of targeting epigenetic regulators and suggests that factors within the tumor microenvironment, such as the generation of myeloid-derived suppressor cells, may counteract its efficacy.[16][17]

Conclusion

This compound is a foundational tool for studying the role of EZH2 in gene regulation and disease. Its high potency and selectivity allow for precise interrogation of the consequences of inhibiting H3K27 trimethylation. By reversing this key repressive epigenetic mark, this compound leads to the re-expression of silenced genes, a mechanism with significant therapeutic potential in oncology and other fields like atherosclerosis.[4] While its path as a monotherapy has been challenging, the insights gained from this compound studies are invaluable, paving the way for the development of second-generation EZH2 inhibitors and rational combination strategies designed to overcome resistance and enhance clinical efficacy.

References

- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Pharmacological inhibition of EZH2 by this compound decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biofargo.com [biofargo.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Lineage-specific canonical and non-canonical activity of EZH2 in advanced prostate cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epigenetic modulators of B cell fate identified through coupled phenotype-transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The novel EZH2 inhibitor, this compound, suppresses cell migration and angiogenesis via down-regulating VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. H3.3K27M mutant proteins reprogram epigenome by sequestering the PRC2 complex to poised enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | EZH2 Inhibitors Suppress Colorectal Cancer by Regulating Macrophage Polarization in the Tumor Microenvironment [frontiersin.org]

- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 17. EZH2 Inhibitor this compound Suppresses Antitumor Immunity by Driving Production of Myeloid-Derived Suppressor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and synthesis of GSK126

An In-depth Technical Guide to the Discovery and Synthesis of GSK126

Introduction

This compound, also known as tazemetostat, is a potent, highly selective, and S-adenosylmethionine (SAM)-competitive small molecule inhibitor of the EZH2 (Enhancer of Zeste Homolog 2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[3] This epigenetic mark leads to transcriptional repression of target genes. Aberrant EZH2 activity, through overexpression or activating mutations, is implicated in the progression of various cancers, including non-Hodgkin's lymphoma and certain solid tumors, making it a key therapeutic target.[3][4] this compound was developed to specifically target this pathway, offering a promising therapeutic strategy for EZH2-dependent malignancies.[3][5]

Discovery of this compound

The discovery of this compound was the result of a targeted drug discovery program aimed at identifying small molecule inhibitors of EZH2. The process began with a high-throughput biochemical screen of a compound library to identify initial hits with inhibitory activity against EZH2.[2] Promising compounds from this screen underwent extensive chemical optimization to improve potency, selectivity, and pharmacokinetic properties. This lead optimization process ultimately yielded this compound as a clinical candidate.[2] this compound demonstrated high affinity for EZH2, inhibiting both wild-type and mutant forms of the enzyme with similar potency.[2][3]

Mechanism of Action

This compound functions as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl group donor for the EZH2-catalyzed methylation of H3K27.[2][6] By binding to the SAM pocket of EZH2, this compound prevents the transfer of a methyl group to histone H3, leading to a global reduction in H3K27me3 levels.[3][6] This decrease in the repressive H3K27me3 mark results in the derepression and transcriptional reactivation of PRC2 target genes.[3] In cancer cells with activating EZH2 mutations, which are highly dependent on EZH2 activity for their proliferation and survival, this mechanism leads to cell cycle arrest, apoptosis, and a potent anti-proliferative effect.[2][4][6]

Quantitative Pharmacological Data

The following tables summarize the key in vitro potency and selectivity data for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line / Condition | Reference |

|---|---|---|---|

| Enzymatic Ki | 93 pM | EZH2 Methyltransferase | [3][5] |

| Enzymatic Ki (apparent) | 0.5 - 3 nM | Wild-type and Mutant EZH2 | [2][7] |

| Enzymatic IC50 | 9.9 nM | EZH2 Methyltransferase | [1][8] |

| Cellular H3K27me3 IC50 | 7 - 252 nM | DLBCL Cell Lines | [2] |

| Cellular Proliferation GI50 | 12.6 µM | T98G (Glioblastoma) |[1] |

Table 2: Selectivity Profile of this compound

| Enzyme / Family | Selectivity Fold (vs. EZH2) | Reference |

|---|---|---|

| EZH1 | >150-fold | [3][8] |

| Panel of 20 other HMTs | >1000-fold |[1][3] |

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of the core indole scaffold followed by coupling with the pyridinone and piperazinylpyridine moieties. The following workflow provides a high-level overview of a reported synthetic route.

A detailed synthetic protocol involves the initial formation of a functionalized indole carboxylic acid. This intermediate is then coupled with the aminomethyl-pyridinone fragment. The final key step is a Suzuki coupling reaction to attach the piperazinylpyridine group to the indole core, yielding the final this compound molecule. The chirality is introduced early in the synthesis to ensure the correct stereoisomer.

Experimental Protocols

Biochemical EZH2 Inhibition Assay

This protocol outlines the method to determine the inhibitory activity of this compound on the EZH2 enzyme.

-

Complex Preparation: A five-member PRC2 complex is utilized, consisting of Flag-tagged EZH2, EED, SUZ12, AEBP2, and RbAp48.[1][9] Complexes can be prepared with wild-type or mutant EZH2.

-

Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to achieve a range of test concentrations (e.g., 0.6 nM to 300 nM).[1] The final DMSO concentration in the assay is kept low (e.g., 2.5%).[1]

-

Reaction Mixture: The assay is performed in plates. This compound dilutions are added to the wells, followed by the EZH2 complex (e.g., 6 nM) and a biotinylated histone H3 peptide substrate.[1]

-

Initiation and Incubation: The enzymatic reaction is initiated by adding the cofactor, [³H]-S-adenosylmethionine ([³H]-SAM).[1] To accurately determine the inhibition constant (Ki) for a tight-binding inhibitor like this compound, the concentration of the competitive substrate SAM is kept high relative to its Km value (e.g., 7.5 µM SAM where Km is 0.3 µM).[1][10] The reaction is incubated for a set time (e.g., 30 minutes).[1]

-

Quenching and Detection: The reaction is stopped by adding a large excess of unlabeled SAM.[1] The methylated peptide product is captured on a phosphocellulose filter plate.[1]

-

Data Analysis: Radioactivity is measured using a scintillation counter. The IC50 values are calculated from the dose-response curve, and the apparent Ki values are determined using the Cheng-Prusoff equation for a competitive inhibitor.[1]

Cellular Proliferation Assay (CellTiter-Glo®)

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

-

Cell Seeding: The optimal seeding density for each cell line is determined empirically to ensure logarithmic growth over the 6-day assay period.[1] Cells are plated in 384-well plates 24 hours prior to treatment.[1]

-

Compound Treatment: Cells are treated in duplicate with a 20-point two-fold dilution series of this compound or a vehicle control (e.g., 0.15% DMSO).[1]

-

Incubation: Plates are incubated for 6 days at 37°C in a 5% CO₂ environment.[1]

-

Lysis and Signal Detection: After incubation, CellTiter-Glo® (CTG) reagent is added to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.[1]

-

Data Analysis: The chemiluminescent signal is read using a microplate reader. The results are used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).[1]

Conclusion

This compound is a landmark achievement in the field of epigenetics, representing one of the first highly potent and selective inhibitors of EZH2 to advance into clinical development. Its discovery was driven by a systematic approach combining high-throughput screening and rigorous medicinal chemistry optimization. The compound effectively reduces H3K27 methylation, leading to robust anti-tumor activity in preclinical models of EZH2-mutant lymphomas. The detailed understanding of its mechanism of action, synthesis, and biological activity provides a strong foundation for its continued investigation and application as a targeted cancer therapeutic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. S)-1-(sec-butyl)-N-((4,6-diMethyl-2-oxo-1,2-dihydropyridin-3-yl)Methyl)-3-Methyl-6-(6-(piperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxaMide (1 x 100 mg) | Reagentia [reagentia.eu]

- 3. esmed.org [esmed.org]

- 4. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. SAH derived potent and selective EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Highly Potent and Selective EZH2 Covalent Inhibitors via Incorporating Basic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. S)-1-(sec-butyl)-N-((4,6-diMethyl-2-oxo-1,2-dihydropyridin-3-yl)Methyl)-3-Methyl-6-(6-(piperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxaMide | 1346574-57-9 [m.chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

GSK126: A Potent and Selective Chemical Probe for EZH2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression. Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various malignancies, including non-Hodgkin's lymphoma, melanoma, and certain solid tumors. This has positioned EZH2 as a compelling therapeutic target in oncology. GSK126 is a highly potent, S-adenosylmethionine (SAM)-competitive, and selective small molecule inhibitor of EZH2. Its robust biochemical and cellular activity, coupled with its high selectivity, has established this compound as an invaluable chemical probe for elucidating the biological functions of EZH2 and for validating its therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular properties, and detailed experimental protocols for its use in research settings.

Mechanism of Action

This compound exerts its inhibitory effect on EZH2 through a competitive mechanism with respect to the methyl donor, S-adenosylmethionine (SAM).[1] By binding to the SAM-binding pocket of EZH2, this compound prevents the transfer of a methyl group to its histone H3 substrate, thereby inhibiting the formation of the H3K27me3 mark.[1] This leads to the derepression of PRC2 target genes, which can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[1]

Figure 1: Mechanism of action of this compound.

Biochemical and Cellular Activity

This compound is a potent inhibitor of both wild-type and mutant forms of EZH2. Its high affinity and selectivity make it a superior tool for studying EZH2 biology.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Reference |

| IC50 (EZH2) | 9.9 nM | [2] |

| Ki (EZH2) | 0.5 - 3 nM | [3] |

| Selectivity vs EZH1 | >150-fold | [3][4][5] |

| Selectivity vs other HMTs | >1000-fold | [3][4][5] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EZH2 Status | IC50 (Proliferation) | Reference |

| KARPAS-422 | Diffuse Large B-cell Lymphoma | Y641F Mutant | < 25 nM | [1] |

| Pfeiffer | Diffuse Large B-cell Lymphoma | Y641N Mutant | < 25 nM | [1] |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Y641N Mutant | < 50 nM | [1] |

| MM.1S | Multiple Myeloma | Wild-type | 12.6 µM | [6][7] |

| LP1 | Multiple Myeloma | Wild-type | 17.4 µM | [6][7] |

| MCF7 | Breast Cancer | Wild-type | 21.38 µM | [8] |

| MDA-MB-231 | Breast Cancer | Wild-type | 12.82 µM | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

EZH2 Biochemical Assay

This protocol is adapted from established methods to determine the in vitro potency of this compound.[9]

Materials:

-

Recombinant human PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2)

-

This compound

-

S-adenosyl-L-[3H]-methionine ([3H]-SAM)

-

Biotinylated histone H3 (21-44) peptide substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA)

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Microplates (384-well)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add 1 µL of the this compound dilution to the wells of a 384-well microplate.

-

Add 10 µL of the PRC2 complex (final concentration ~1-5 nM) in assay buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of a mix containing the H3 peptide substrate (final concentration ~300 nM) and [3H]-SAM (final concentration ~300 nM) in assay buffer.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of 6M guanidine hydrochloride.

-

Add 20 µL of streptavidin-coated SPA beads.

-

Incubate for 30 minutes at room temperature to allow the biotinylated peptide to bind to the beads.

-

Read the plate on a scintillation counter to measure the incorporation of [3H]-methyl groups.

-

Calculate IC50 values using a suitable data analysis software.

Figure 2: EZH2 biochemical assay workflow.

Cell-Based Proliferation Assay

This protocol describes a method to assess the effect of this compound on cancer cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)

-

96-well clear or opaque-walled microplates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete medium.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

Assess cell viability using the chosen reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of H3K27me3 Levels

This protocol is for determining the cellular activity of this compound by measuring the levels of H3K27me3.

Materials:

-

Cells treated with this compound

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3, anti-Total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-Total Histone H3 antibody as a loading control.

Signaling Pathways Modulated by this compound

EZH2 has been shown to regulate several key signaling pathways involved in cancer progression. One of the well-documented pathways is the Wnt/β-catenin signaling cascade.[6][7] EZH2 can repress the expression of Wnt pathway antagonists, leading to the activation of β-catenin and its downstream target genes, which promote cell proliferation. This compound, by inhibiting EZH2, can restore the expression of these antagonists and thereby suppress Wnt/β-catenin signaling.

Figure 3: EZH2-Wnt/β-catenin signaling pathway.

Conclusion

This compound is a powerful and selective chemical probe that has been instrumental in advancing our understanding of EZH2's role in normal physiology and disease. Its well-characterized biochemical and cellular activities, combined with its utility in a wide range of experimental systems, make it an essential tool for researchers in the fields of epigenetics, cancer biology, and drug discovery. The protocols and data presented in this guide are intended to facilitate the effective use of this compound in the laboratory to further explore the therapeutic potential of EZH2 inhibition.

References

- 1. EZH2 activates Wnt/β-catenin signaling in human uterine fibroids, which is inhibited by the natural compound methyl jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EZH2-mediated repression of GSK-3β and TP53 promotes Wnt/β-catenin signaling-dependent cell expansion in cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Unveiling the effects of this compound on osteosarcoma cells implications for apoptosis, autophagy, and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. oncotarget.com [oncotarget.com]

The Structural Basis of EZH2 Inhibition by GSK126: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). As a histone methyltransferase, EZH2 plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 at lysine 27 (H3K27), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. GSK126 is a potent and highly selective, S-adenosyl-L-methionine (SAM)-competitive small molecule inhibitor of EZH2. This technical guide provides an in-depth overview of the structural basis for this compound-mediated inhibition of EZH2, complete with quantitative data, detailed experimental methodologies, and visual representations of key processes.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against EZH2 has been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data from multiple studies.

| Parameter | Value | Enzyme/Complex | Assay Conditions | Reference |

| IC₅₀ | 9.9 nM | Recombinant human PRC2 complex | Biochemical HMT assay | [1] |

| Kᵢ | 0.5 - 3 nM | Recombinant human PRC2 complex | Biochemical HMT assay | [2] |

| Cellular IC₅₀ (H3K27me3) | 7 - 252 nM | Various DLBCL cell lines | In-cell Western blot | |

| Cellular IC₅₀ (Proliferation) | 2.37–5.07 μM | Endometrial cancer cell lines | Cell viability assay (8 days) | [3] |

| Cellular IC₅₀ (Proliferation) | Varies | Osteosarcoma cell lines | WST-1 assay (48 hours) | [4] |

Table 1: Biochemical and Cellular Potency of this compound against EZH2. DLBCL: Diffuse large B-cell lymphoma. HMT: Histone Methyltransferase.

| Parameter | EZH2 | EZH1 | Other Methyltransferases | Reference |

| Selectivity | 1x | >150-fold | >1000-fold (against 20 others) | [5] |

Table 2: Selectivity Profile of this compound.

Structural Basis of Inhibition

The co-crystal structure of the human PRC2 complex with this compound reveals the precise mechanism of inhibition. This compound binds to the SAM-binding pocket of the EZH2 subunit, preventing the binding of the natural methyl donor, S-adenosyl-L-methionine, and thus inhibiting the methyltransferase activity.

EZH2 Signaling and Inhibition Pathway

The following diagram illustrates the canonical PRC2-mediated gene silencing pathway and the mechanism of its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and EZH2.

X-Ray Crystallography of EZH2 in Complex with this compound

This protocol outlines the general steps for determining the co-crystal structure of the EZH2-GSK126 complex. For specific details on the crystallization of the human PRC2 complex in the presence of this compound, refer to the Protein Data Bank (PDB) entry 5WG6[6].

1.1. Protein Expression and Purification:

-

Co-express the components of the human PRC2 complex (e.g., EZH2, EED, SUZ12) in an appropriate expression system, such as insect cells (e.g., Spodoptera frugiperda Sf9 cells).

-

Lyse the cells and purify the PRC2 complex using a series of chromatography steps, including affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.

-

Assess the purity and homogeneity of the complex by SDS-PAGE.

1.2. Crystallization:

-

Concentrate the purified PRC2 complex to a suitable concentration (e.g., 5-10 mg/mL).

-

Incubate the complex with a molar excess of this compound.

-

Screen for crystallization conditions using commercially available sparse-matrix screens via the sitting-drop or hanging-drop vapor diffusion method at a constant temperature (e.g., 20°C).

-

Optimize initial crystallization hits by varying the concentrations of precipitant, buffer pH, and additives.

1.3. Data Collection and Structure Determination:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data using software such as HKL2000 or XDS.

-

Solve the structure by molecular replacement using a known structure of a PRC2 component as a search model.

-

Refine the model against the experimental data using programs like PHENIX or REFMAC5, and manually build the model in Coot.

-

Validate the final structure using tools like MolProbity.

EZH2 Histone Methyltransferase (HMT) Assay (SAM-Competitive)

This protocol is for determining the IC₅₀ value of this compound for EZH2 using a biochemical assay that measures the transfer of a methyl group from SAM to a histone H3 peptide substrate.

2.1. Reagents and Materials:

-

Purified recombinant human PRC2 complex.

-

Histone H3 (1-21) peptide substrate.

-

S-Adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM DTT, 0.01% Triton X-100.

-

Stop Solution: 10% Trichloroacetic acid (TCA).

-

Scintillation cocktail.

2.2. Assay Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in Assay Buffer.

-

In a 96-well plate, add the PRC2 complex to each well.

-

Add the diluted this compound or DMSO (for control wells) to the wells and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of the histone H3 peptide substrate and [³H]-SAM.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction by adding cold Stop Solution.

-

Transfer the reaction mixture to a filter plate (e.g., glass fiber) and wash with 10% TCA to remove unincorporated [³H]-SAM.

-

Add scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.

2.3. Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular H3K27me3 Quantification Assay (AlphaLISA)

This protocol describes a no-wash, homogeneous assay to measure the levels of H3K27me3 in cells treated with this compound, allowing for the determination of a cellular IC₅₀.

3.1. Reagents and Materials:

-

Cell line of interest (e.g., a DLBCL cell line).

-

This compound.

-

AlphaLISA® Tri-Methyl-Histone H3 Lysine 27 (H3K27me3) Cellular Detection Kit (containing Lysis Buffer, Extraction Buffer, Acceptor beads, Donor beads, and antibodies).

-

White opaque 384-well cell culture plates.

3.2. Assay Procedure:

-

Seed cells in the 384-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO for the desired time period (e.g., 72 hours).

-

Lyse the cells by adding the AlphaLISA Lysis Buffer and incubate for 15 minutes at room temperature[7].

-

Extract the histones by adding the Extraction Buffer and incubate for 10 minutes[7].

-

Add the AlphaLISA Acceptor beads and biotinylated anti-Histone H3 antibody mixture and incubate.

-

Add the Streptavidin-Donor beads and incubate in the dark.

-

Read the plate on an Alpha-enabled plate reader.

3.3. Data Analysis:

-

Normalize the AlphaLISA signal to the number of cells or a housekeeping protein.

-

Calculate the percent reduction in H3K27me3 levels for each this compound concentration relative to the DMSO control.

-

Plot the percent reduction against the logarithm of the this compound concentration and fit the data to determine the cellular IC₅₀.

Mandatory Visualizations

Experimental Workflow for IC₅₀ Determination

The following diagram outlines the workflow for determining the IC₅₀ of this compound in both biochemical and cellular assays.

Logical Relationship of EZH2 Inhibition and Cellular Effects

This diagram illustrates the logical flow from this compound binding to EZH2 to the downstream cellular consequences.

Conclusion

This compound is a potent and selective inhibitor of EZH2 that functions by competing with the co-factor S-adenosyl-L-methionine. The structural and biochemical data presented in this guide provide a clear understanding of its mechanism of action. The detailed experimental protocols serve as a valuable resource for researchers investigating EZH2 biology and developing novel epigenetic therapies. The consistent observation of potent EZH2 inhibition and subsequent anti-proliferative effects in relevant cancer models underscores the therapeutic potential of targeting this key epigenetic regulator.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound, EZH2 methyltransferase inhibitor (CAS 1346574-57-9) | Abcam [abcam.com]

- 6. rcsb.org [rcsb.org]

- 7. resources.revvity.com [resources.revvity.com]

The Pharmacodynamics of GSK126: A Preclinical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacodynamics of GSK126, a potent and highly selective small-molecule inhibitor of the enhancer of zeste homolog 2 (EZH2) methyltransferase. The document summarizes key quantitative data, details experimental protocols from seminal preclinical studies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound competitively inhibits the S-adenosyl-methionine (SAM)-binding site of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). This inhibition prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a critical epigenetic modification that leads to transcriptional repression of target genes. By reducing H3K27me3 levels, this compound reactivates the expression of silenced tumor suppressor genes, thereby inhibiting cancer cell proliferation and inducing apoptosis.[1][2]

Quantitative Pharmacodynamic Data

The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of this compound across various preclinical models.

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | Parameter | Value | Reference |

| RPMI8226 | Multiple Myeloma | IC50 | 12.6 µM - 17.4 µM | [3] |

| MM.1S | Multiple Myeloma | H3K27me3 Reduction | Concentration-dependent | [1] |

| LP1 | Multiple Myeloma | H3K27me3 Reduction | Concentration-dependent | [1] |

| MGC803 | Gastric Cancer | Migration Inhibition | Dose-dependent | [4] |

| A549 | Lung Adenocarcinoma | Migration Inhibition | Dose-dependent | [4] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | - | Angiogenesis Inhibition | 20 µM and 50 µM | [4] |

| THP-1 | Human Monocytic Cells | Foam Cell Formation Reduction | 5 µM | [5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer/Disease Model | Dosing Regimen | Key Findings | Reference |

| Nude Mice (RPMI8226 xenograft) | Multiple Myeloma | 200 mg/kg/day, i.p. | Significant delay in tumor growth, reduced tumor weight | [6] |

| SCID Mice (WSU-DLCL2 xenograft) | Diffuse Large B-cell Lymphoma | 50 mg/kg | Synergistic tumor growth inhibition with pomalidomide | [7] |

| ApoE-/- Mice | Atherosclerosis | 50 mg/kg/day, i.p. for 10 weeks | Significantly decreased atherosclerotic plaques | [5] |

| BALB/c Nude Mice (A549 xenograft) | Lung Adenocarcinoma | 200 mg/kg | Significantly inhibited cancer cell migration | [4] |

Key Preclinical Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Cell Proliferation Assay (WST-1)

-

Cell Seeding: Cancer cell lines (e.g., RPMI8226, MM.1S, LP1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with increasing concentrations of this compound (e.g., 0.1 to 25 µM) or vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

WST-1 Reagent Addition: WST-1 reagent is added to each well and incubated for 2-4 hours.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[1]

Western Blot Analysis for H3K27me3

-

Cell Lysis: Cells treated with this compound or vehicle are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against H3K27me3, total H3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

In Vivo Xenograft Tumor Model

-

Cell Implantation: 5-10 million cancer cells (e.g., RPMI8226) in a matrigel suspension are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Mice are randomized into treatment and vehicle control groups. This compound is administered, typically via intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., 50-200 mg/kg/day).[6][7][8]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for Ki67 and H3K27me3.[6]

Transwell Migration Assay

-

Cell Seeding: Cancer cells are seeded in the upper chamber of a Transwell insert with a serum-free medium. The lower chamber contains a medium with a chemoattractant (e.g., 10% FBS).

-

Treatment: this compound is added to the upper chamber at various concentrations.

-

Incubation: The plate is incubated for 24-48 hours to allow for cell migration.

-

Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed and stained with crystal violet. The number of migrated cells is quantified by counting under a microscope or by eluting the dye and measuring the absorbance.[4]

This guide provides a foundational understanding of the preclinical pharmacodynamics of this compound. The presented data and methodologies are intended to support further research and development of this promising epigenetic therapeutic agent.

References

- 1. Blocking EZH2 methylation transferase activity by this compound decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, EZH2 methyltransferase inhibitor (CAS 1346574-57-9) | Abcam [abcam.com]

- 3. glpbio.com [glpbio.com]

- 4. The novel EZH2 inhibitor, this compound, suppresses cell migration and angiogenesis via down-regulating VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of EZH2 by this compound decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

GSK126: A Targeted Approach to EZH2-Driven Malignancies

An In-Depth Technical Guide on the Differential Activity of GSK126 in EZH2 Mutant vs. Wild-Type Cells

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the preclinical activity of this compound, a potent and highly selective small-molecule inhibitor of the EZH2 methyltransferase. Particular focus is given to the differential effects observed in cancer cells harboring activating mutations in EZH2 versus those with wild-type EZH2.

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[1][2] Gain-of-function mutations in the EZH2 gene, particularly at the Y641 and A677 residues, are frequently observed in various B-cell lymphomas, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma.[1][2] These mutations result in hyper-trimethylation of H3K27 (H3K27me3), causing aberrant gene silencing and promoting tumorigenesis.[1][2]

This compound is an S-adenosyl-methionine (SAM)-competitive inhibitor of both wild-type and mutant EZH2.[1][2][3] Its high selectivity for EZH2 over other methyltransferases, including the closely related EZH1, makes it a valuable tool for studying EZH2's role in cancer and a promising therapeutic agent.[3] Preclinical studies have demonstrated that this compound effectively inhibits the proliferation of EZH2 mutant DLBCL cell lines and shows significant anti-tumor activity in xenograft models of EZH2 mutant lymphomas.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data on the activity of this compound in various cell lines, highlighting the differential sensitivity between EZH2 mutant and wild-type cells.

Table 1: In Vitro Cellular Proliferation (IC50) of this compound

| Cell Line | Cancer Type | EZH2 Status | This compound IC50 (nM) |

| Pfeiffer | DLBCL | Mutant (A677G) | 27 |

| KARPAS-422 | DLBCL | Mutant (Y641N) | 53 |

| WSU-DLCL2 | DLBCL | Mutant (Y641F) | 18 |

| SU-DHL-6 | DLBCL | Mutant (Y641F) | 49 |

| SU-DHL-10 | DLBCL | Mutant (Y641N) | 106 |

| DB | DLBCL | Mutant (Y641C) | 129 |

| SU-DHL-4 | DLBCL | Wild-Type | >1000 |

| HT | DLBCL | Wild-Type | >1000 |

| OCI-LY-19 | DLBCL | Wild-Type | >1000 |

| Toledo | DLBCL | Wild-Type | >1000 |

Data compiled from multiple preclinical studies.[3][4][5]

Table 2: Effect of this compound on H3K27me3 Levels

| Cell Line | EZH2 Status | This compound Concentration (nM) | Duration of Treatment | Reduction in H3K27me3 |

| Pfeiffer | Mutant (A677G) | 500 | 72 hours | Significant |

| KARPAS-422 | Mutant (Y641N) | 500 | 72 hours | Significant |

| WSU-DLCL2 | Mutant (Y641F) | 500 | 72 hours | Significant |

| HT | Wild-Type | 500 | 72 hours | Moderate |

| OCI-LY-19 | Wild-Type | 500 | 72 hours | Moderate |

Data indicates a dose-dependent decrease in H3K27me3 levels in both mutant and wild-type cell lines, with maximal effect observed after 2 days of treatment.[3][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 6 days at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 values by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Western Blot for H3K27me3 and EZH2

This method is used to assess the effect of this compound on the levels of total and methylated histones, as well as EZH2 protein.

-

Cell Lysis: Treat cells with this compound or DMSO for the desired time and concentration. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against H3K27me3, total Histone H3, EZH2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Gene Expression Profiling

This protocol is employed to identify changes in gene expression following this compound treatment.

-

RNA Extraction: Treat cells with this compound or DMSO. Extract total RNA using a commercially available kit, such as the RNeasy Mini Kit (Qiagen), following the manufacturer's protocol.

-

RNA Quality Control: Assess RNA integrity and concentration using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

-

Microarray or RNA-Seq: Perform gene expression analysis using microarrays (e.g., Affymetrix) or RNA sequencing.

-

Data Analysis: Analyze the data to identify differentially expressed genes between this compound-treated and control cells. Perform pathway analysis to understand the biological implications of the gene expression changes.[5][6]

Visualizations

The following diagrams illustrate key pathways and experimental workflows related to this compound activity.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for evaluating this compound.

Caption: Signaling pathway affected by this compound.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations [en-cancer.fr]

- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gene expression profiling of EZH2 mutant and wild type DLBCL cell lines treated with EZH2 inhibitor [datacatalog.mskcc.org]

- 6. Combination Treatment with this compound and Pomalidomide Induces B-Cell Differentiation in EZH2 Gain-of-Function Mutant Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Epigenetic Modifications Induced by GSK126

For Researchers, Scientists, and Drug Development Professionals

Executive Summary